2-(Butylamino)-2-oxoethyl 2H-chromene-3-carboxylate
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Overview
Description
2-(Butylamino)-2-oxoethyl 2H-chromene-3-carboxylate is a synthetic organic compound belonging to the chromene family Chromenes are oxygen-containing heterocycles that are widely found in natural products and have significant biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butylamino)-2-oxoethyl 2H-chromene-3-carboxylate typically involves the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with butylamine. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors can be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of catalysts and automated systems can further streamline the production .
Chemical Reactions Analysis
Types of Reactions
2-(Butylamino)-2-oxoethyl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions
Major Products Formed
The major products formed from these reactions include oxo derivatives, amino derivatives, and various substituted chromenes, depending on the specific reagents and conditions used .
Scientific Research Applications
2-(Butylamino)-2-oxoethyl 2H-chromene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 2-(Butylamino)-2-oxoethyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The compound’s structure allows it to interact with various cellular components, leading to its diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-oxo-2H-chromene-3-carboxylate
- 2H-chromene-3-carboxylate derivatives
- 4H-chromene analogs
Uniqueness
2-(Butylamino)-2-oxoethyl 2H-chromene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other chromene derivatives, this compound exhibits enhanced stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H19NO4 |
---|---|
Molecular Weight |
289.33 g/mol |
IUPAC Name |
[2-(butylamino)-2-oxoethyl] 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C16H19NO4/c1-2-3-8-17-15(18)11-21-16(19)13-9-12-6-4-5-7-14(12)20-10-13/h4-7,9H,2-3,8,10-11H2,1H3,(H,17,18) |
InChI Key |
WGPKDORMKUZIRF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)COC(=O)C1=CC2=CC=CC=C2OC1 |
Origin of Product |
United States |
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